[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound features a furan ring attached to a phenyl group, which is further connected to a hydrazinylidene moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-oxoacetic acid to form an intermediate, which is then reacted with hydrazine to yield the hydrazinylidene derivative. This intermediate is further coupled with a furan-2-carboxylate derivative under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or furan ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications enables the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The hydrazinylidene moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [3-[[[2-(Amino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
- [3-[[[2-(Methylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Uniqueness
Compared to similar compounds, [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate exhibits unique properties due to the presence of the benzylamino group. This group enhances its reactivity and binding affinity, making it more effective in various applications.
Properties
CAS No. |
606487-60-9 |
---|---|
Molecular Formula |
C21H17N3O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[3-[[[2-(benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H17N3O5/c25-19(22-13-15-6-2-1-3-7-15)20(26)24-23-14-16-8-4-9-17(12-16)29-21(27)18-10-5-11-28-18/h1-12,14H,13H2,(H,22,25)(H,24,26) |
InChI Key |
MQCOIEBNYOIEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.